Isopropyl Trandolaprilat
Description
Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors and Their Therapeutic Significance
Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used to manage and treat hypertension (high blood pressure) and heart failure. wikipedia.orgnih.gov They work by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. nih.govdrugbank.com By blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, ACE inhibitors lead to the relaxation of blood vessels and a reduction in blood volume, ultimately lowering blood pressure. wikipedia.orgclevelandclinic.org Their effectiveness in treating cardiovascular conditions is well-established through extensive research, making them a first-line treatment option in many cases. nih.govclevelandclinic.org Beyond hypertension and heart failure, ACE inhibitors are also indicated for improving survival after a myocardial infarction and for managing certain kidney diseases. nih.govdrugbank.comhres.ca
Trandolapril (B549266) and Trandolaprilat (B1681354): A Prodrug-Active Metabolite Paradigm in ACE Inhibition
Many ACE inhibitors are administered as prodrugs, which are inactive or less active compounds that are metabolized in the body to produce the active therapeutic agent. nih.govif-pan.krakow.plresearchgate.net This approach can improve the oral bioavailability of the drug. clinicaltrials.gov Trandolapril is a classic example of this paradigm. drugbank.comwikipedia.org It is an ethyl ester prodrug that, after oral administration, is hydrolyzed in the liver by enzymes called carboxylesterases to its active diacid metabolite, trandolaprilat. drugbank.comcaymanchem.com Trandolaprilat is significantly more potent—approximately eight times more active—as an ACE inhibitor than trandolapril itself. drugbank.comwikipedia.org This bioconversion is essential for the drug's therapeutic effect. clinicaltrials.gov
Positioning of Isopropyl Trandolaprilat within the Trandolapril Chemical Family
This compound is identified as a member of the trandolapril chemical family. Its specific role is not as a therapeutic agent but rather in the context of the synthesis and purity of trandolapril.
This compound is chemically characterized as an ester analog of trandolaprilat. simsonpharma.comallmpus.com Specifically, it is the isopropyl ester of trandolaprilat, also referred to as O-Desethyl-O-isopropyl Trandolapril. This means that instead of the ethyl ester group found in the prodrug trandolapril, this compound possesses an isopropyl ester group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H36N2O5 | as-1.co.jpnih.gov |
| Molecular Weight | 444.56 g/mol | simsonpharma.comas-1.co.jpnih.gov |
| Synonyms | Trandolaprilat isopropyl ester, O-Desethyl-O-isopropyl Trandolapril, Trandolapril EP Impurity B | simsonpharma.com |
The primary significance of this compound is as an impurity of trandolapril, specifically designated as "Trandolapril EP Impurity B". allmpus.comas-1.co.jp Impurities in pharmaceuticals can arise during the synthesis of the active pharmaceutical ingredient or as degradation products formed during storage. google.com The synthesis of trandolapril involves multiple steps, and this compound could potentially be formed as a byproduct if isopropyl alcohol is present as a solvent or reagent. google.comjustia.com Additionally, the stability of ACE inhibitors can be a concern, with degradation pathways sometimes leading to the formation of related compounds. google.comresearchgate.net Therefore, the presence of this compound in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of trandolapril.
Academic Rationale for Investigating Ester Derivatives of ACE Inhibitors
The investigation of ester derivatives of ACE inhibitors, such as this compound, is driven by several academic and practical considerations. The study of such derivatives is crucial for:
Optimizing Pharmacokinetic Properties: The nature of the ester group can influence a prodrug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov Research into different ester derivatives can lead to the development of new prodrugs with improved bioavailability or a more favorable metabolic profile.
Developing Analytical Methods: The synthesis and characterization of potential impurities and degradation products, like this compound, are essential for developing and validating analytical methods to ensure the quality and purity of the final pharmaceutical product. researchgate.netresearchgate.net These methods are critical for regulatory compliance and patient safety.
Investigating Metabolic Pathways: Studying various ester derivatives helps in understanding the metabolic pathways of ACE inhibitor prodrugs and the enzymes involved in their activation. clinicaltrials.govsemanticscholar.org
Properties
Molecular Formula |
C₂₅H₃₆N₂O₅ |
|---|---|
Molecular Weight |
444.56 |
Synonyms |
O-Desethyl-O-isopropyl Trandolapril; (2S,3aR,7aS)-1-((S)-2-(((S)-1-Isopropoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid; Trandolapril EP Impurity B |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Approaches for Isopropyl Trandolaprilat
General Principles of Ester Synthesis in Pharmaceutical Chemistry
The formation of an ester bond, or esterification, is a cornerstone reaction in organic and medicinal chemistry. fiveable.me Esters are frequently synthesized to modify the physicochemical properties of a drug, such as solubility, stability, and bioavailability. In many cases, esters function as prodrugs, which are inactive compounds that are metabolized in the body to release the active carboxylic acid form. inrae.fr Trandolapril (B549266) itself is an ethyl ester prodrug of the active metabolite Trandolaprilat (B1681354). inrae.frnih.govnih.gov
Several methods are employed for ester synthesis in a pharmaceutical context:
Fischer-Speier Esterification : This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. fiveable.mehscprep.com.aulibretexts.org The reaction is reversible, and to drive it towards the product, water is often removed as it forms, for example, by using a Dean-Stark apparatus or by using an excess of one of the reactants. researchgate.netumass.edu
Reaction with Acyl Chlorides or Acid Anhydrides : Carboxylic acids can be converted to more reactive acyl chlorides or anhydrides. These intermediates react readily with alcohols to form esters, often at room temperature. fiveable.melibretexts.org This method is advantageous as the reactions are generally not reversible.
Coupling Agent-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. researchgate.netnih.gov The Steglich esterification, for instance, uses DCC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under mild conditions, which is particularly useful for sensitive substrates. researchgate.netnih.govnih.gov
The choice of method depends on factors like the stability of the starting materials, the scale of the reaction, and the desired purity of the final product. fiveable.me
| Esterification Method | Reactants | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Inexpensive reagents | Reversible reaction, harsh conditions may not be suitable for sensitive molecules. libretexts.orgumass.edu |
| Acyl Chloride/Anhydride | Acyl Chloride/Anhydride, Alcohol | Often at room temperature, may use a non-nucleophilic base | High reactivity, irreversible reaction. fiveable.melibretexts.org | Requires prior synthesis of the acyl chloride/anhydride, produces acidic byproduct (HCl). |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Mild conditions, suitable for complex and sensitive molecules. researchgate.netnih.gov | DCC byproduct (DCU) can be difficult to remove, reagents are more expensive. researchgate.net |
Hypothetical Synthetic Routes for Isopropyl Trandolaprilat
Based on general principles of organic synthesis, two primary hypothetical routes can be proposed for the preparation of this compound.
The most direct approach to this compound is the selective esterification of one of the carboxylic acid groups of Trandolaprilat with isopropyl alcohol. Trandolaprilat is a dicarboxylic acid, and achieving selective mono-esterification can be a significant challenge. nih.gov
A potential synthetic sequence could involve a modified Fischer esterification. Trandolaprilat would be reacted with isopropyl alcohol in the presence of an acid catalyst. researchgate.netgoogle.comtaylorandfrancis.com To favor the formation of the desired product and maximize yield, the reaction equilibrium would need to be shifted. This can be achieved by using a large excess of isopropyl alcohol or by continuously removing the water formed during the reaction, possibly through azeotropic distillation or the use of molecular sieves. researchgate.netumass.edu
Reaction Scheme:
Reactants : Trandolaprilat, Isopropyl Alcohol (in excess)
Catalyst : Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid. google.com
Conditions : Heating under reflux to facilitate the reaction and remove water. hscprep.com.auresearchgate.net
The major challenge in this route is controlling the regioselectivity to ensure the isopropyl group attaches to the correct carboxylic acid, as Trandolaprilat has two such groups. Protecting group chemistry might be necessary to temporarily block one of the carboxylic acids, directing the esterification to the desired site.
An alternative strategy is the transesterification of Trandolapril, which is the ethyl ester prodrug. inrae.fr Transesterification involves reacting an existing ester with an alcohol to exchange the alkoxy group. In this case, Trandolapril (the ethyl ester) would be reacted with isopropyl alcohol to yield this compound and ethanol (B145695).
This reaction is also typically catalyzed by an acid or a base. For this specific transformation, an acid catalyst would likely be employed.
Reaction Scheme:
Reactants : Trandolapril, Isopropyl Alcohol
Catalyst : Acid catalyst (e.g., H₂SO₄)
Conditions : Heating the reaction mixture to drive the equilibrium towards the products. Removing the ethanol byproduct as it forms would also increase the yield of the desired isopropyl ester.
This method avoids the direct use of the dicarboxylic acid Trandolaprilat, potentially simplifying the process by eliminating the need for selective protection of one of the acid groups. However, like direct esterification, transesterification is an equilibrium process, and reaction conditions must be carefully optimized to achieve a high conversion rate.
Stereoselective Synthesis Considerations for Related Indoline (B122111) Carboxylic Acid Derivatives
The biological activity of Trandolapril and its derivatives is highly dependent on their specific stereochemistry. The molecule contains several chiral centers, and only the correct diastereomer exhibits the desired therapeutic effect. A critical component of Trandolapril is the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid core. google.comthieme.de
Resolution of Racemic Mixtures : Early synthetic routes often produced a racemic mixture of the indoline carboxylic acid intermediate. This mixture would then be separated into its individual enantiomers through a process called resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as 10-D-camphorsulfonic acid, which can then be separated by crystallization. google.com However, this method is often inefficient as it discards at least half of the material.
Asymmetric Synthesis : More modern and efficient approaches focus on asymmetric synthesis, where the desired stereoisomer is created directly. This can involve using chiral starting materials or chiral catalysts. For instance, (S)-Indoline-2-carboxylic acid can be synthesized from L-phenylalanine, a naturally occurring chiral amino acid, using a multi-step process. researchgate.net
Stereoselective Hydrogenation : Catalytic hydrogenation of substituted indole-2-carboxylates can lead to the formation of indoline derivatives. clockss.org The stereochemical outcome (cis or trans) of the product can be influenced by the choice of catalyst (e.g., Palladium on carbon), solvent, and the nature of the substituents on the indole (B1671886) ring. clockss.org
Achieving the correct trans configuration of the octahydro-1H-indole-2-carboxylic acid building block is a key step, and processes have been developed where the desired isomer is selectively reacted from a racemic mixture, making the process more efficient on an industrial scale. google.comthieme.de
Purification Methodologies for Synthetic Ester Analogs
After the synthesis of an ester like this compound, purification is essential to remove unreacted starting materials, catalysts, and byproducts. lookchem.comscienceready.com.au The choice of purification method depends on the physical properties of the ester and the impurities present.
Common purification techniques include:
Extraction and Washing : The crude reaction mixture is often first treated with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize and remove any remaining acid catalyst and unreacted carboxylic acid. scienceready.com.au This is followed by washing with water or brine to remove water-soluble impurities.
Distillation : For volatile esters, distillation is an effective purification method. hscprep.com.auscienceready.com.au By heating the mixture, the ester can be separated from less volatile components based on differences in boiling points. Fractional distillation can be used for more precise separations.
Crystallization : If the ester is a solid at room temperature, it can be purified by recrystallization. lookchem.com This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. For esters, it is important to use non-hydroxylic solvents or the corresponding alcohol from which the ester was derived to avoid transesterification. lookchem.com A patent for Trandolapril preparation mentions purification and isolation using solvents like isopropyl alcohol, acetone, or ethyl acetate. google.comgoogle.com
Chromatography : For complex mixtures or non-volatile compounds, column chromatography is a powerful purification technique. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. While effective, it can be less practical for large-scale industrial production compared to crystallization. google.com
| Purification Method | Principle | Applicable To | Key Considerations |
| Extraction/Washing | Differential solubility in immiscible liquids | Removal of acidic/basic and water-soluble impurities | The ester should be insoluble in water. lookchem.com |
| Distillation | Separation based on boiling point differences | Volatile, thermally stable esters | Vacuum distillation can be used for high-boiling point esters to prevent decomposition. lookchem.comscienceready.com.au |
| Crystallization | Difference in solubility at different temperatures | Solid esters | Solvent choice is crucial to ensure good recovery and purity, and to avoid side reactions. lookchem.com |
| Column Chromatography | Differential adsorption to a stationary phase | Non-volatile compounds, complex mixtures, and separation of isomers | Can be costly and time-consuming for large quantities. researchgate.netgoogle.com |
Molecular Interactions and Enzymatic Dynamics of Isopropyl Trandolaprilat and Its Metabolite
Angiotensin-Converting Enzyme (ACE) Structure and Catalytic Mechanism
Angiotensin-Converting Enzyme (ACE) is a zinc-dependent metallopeptidase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. plos.org The enzyme exists in two isoforms: somatic ACE (sACE), which is found in various tissues and plasma, and a smaller germinal ACE (gACE) found in mature sperm. nih.gov Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain, each containing an active site. semanticscholar.orgresearchgate.net Both domains possess a conserved zinc-binding motif, HEXXH, which is characteristic of the M2 gluzincin family of metalloproteases. nih.gov
The catalytic mechanism of ACE involves the hydrolysis of a peptide bond. researchgate.net The active site contains a single zinc ion (Zn²⁺) that is essential for catalysis. researchgate.net This zinc ion is coordinated by three amino acid residues: two histidines (His383 and His387 in the C-domain) and a glutamate (Glu411). semanticscholar.orgpeerj.com The catalytic process is initiated by the binding of the substrate to the active site. A water molecule, activated by the zinc ion and the glutamate residue (Glu384), acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. peerj.comresearchgate.net This leads to the formation of a tetrahedral intermediate, which is stabilized by interactions with the zinc ion and other active site residues, such as tyrosine and histidine. researchgate.net The glutamate residue then acts as a general acid, donating a proton to the nitrogen of the peptide bond, facilitating its cleavage. researchgate.net
Chloride ions are also known to play a role in the activation of ACE, with their binding inducing conformational changes that can enhance substrate binding and catalysis. researchgate.netmdpi.com The active site of ACE can be broadly divided into three main pockets that accommodate the C-terminal residues of the substrate, contributing to the enzyme's specificity. bepls.com
Binding Affinity and Inhibitory Potency of Trandolaprilat (B1681354) for ACE (In Vitro Studies)
Trandolaprilat, the active diacid metabolite of the prodrug isopropyl trandolaprilat, is a potent inhibitor of angiotensin-converting enzyme. biomedres.us In vitro studies have demonstrated its high affinity for the enzyme, which contributes to its prolonged duration of action. mdpi.com The potency of an ACE inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
One comparative in vitro study found that trandolaprilat was approximately three to five times more potent than enalaprilat, another widely used ACE inhibitor. This study also reported the IC50 values for trandolapril (B549266) and trandolaprilat against purified human renal ACE, which were 15 nM and 3.2 nM, respectively. The high affinity of trandolaprilat for ACE is also characterized by a low dissociation rate, meaning that once bound, it separates from the enzyme slowly. mdpi.com This tight binding is a key factor in its sustained therapeutic effect.
The inhibitory activity of trandolaprilat, like other ACE inhibitors, is competitive with the substrate, angiotensin I. This means that trandolaprilat binds to the active site of ACE, preventing the natural substrate from binding and being converted to angiotensin II.
Theoretical Molecular Docking and Simulation Studies of this compound with Enzymes
Interactions with Hydrolytic Enzymes (e.g., Esterases)
This compound is a prodrug that requires in vivo hydrolysis of its ethyl ester group to become the pharmacologically active trandolaprilat. This bioconversion is primarily mediated by esterases present in the liver and other tissues. biomedres.us While specific molecular docking and simulation studies detailing the interaction of this compound with esterases are not extensively available in the public domain, the general mechanism of esterase-mediated prodrug activation is well understood.
Computational approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are valuable tools for studying these interactions. These methods can predict the binding orientation of the prodrug within the active site of the esterase and elucidate the catalytic mechanism of hydrolysis. The active site of esterases typically contains a catalytic triad of amino acids (e.g., serine, histidine, and aspartate or glutamate) that facilitates the cleavage of the ester bond. The isopropyl ester group of this compound would fit into a hydrophobic pocket within the esterase active site, positioning the ester bond for nucleophilic attack by the catalytic serine residue.
Potential for Direct Interaction with ACE (if any, as an ester)
As a prodrug, this compound is designed to have low affinity for the ACE active site. The presence of the bulky and hydrophobic isopropyl ester group is intended to prevent the key interactions necessary for potent inhibition. The active site of ACE has specific requirements for binding, including a negatively charged group (carboxylate) to interact with the zinc ion and other residues. The esterified carboxyl group of this compound cannot form this crucial ionic interaction.
However, some studies on other ACE inhibitor prodrugs have suggested that the ester form may possess some residual, albeit significantly lower, inhibitory activity compared to the active diacid. In the case of trandolapril, one in vitro study showed that it was nearly as active as its diacid metabolite in inhibiting ACE activity in the aorta. This suggests that, in some tissue compartments, the prodrug might exhibit some level of direct interaction with ACE before being hydrolyzed. Molecular docking studies could theoretically explore the potential binding modes of this compound within the ACE active site, although it is expected that the binding energy would be significantly less favorable than that of trandolaprilat.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional conformation of a drug molecule is critical for its interaction with its biological target. Conformational analysis of ACE inhibitors provides insights into the spatial arrangement of atoms and the flexibility of the molecule, which are important for binding to the ACE active site.
A study on the conformational analysis of trandolapril in solution using Nuclear Magnetic Resonance (NMR) spectroscopy revealed the presence of two conformers. These conformers were found to interchange through rotation about the amide bond, with the cis conformation being the preferred one. The energy difference between the two conformers was determined to be 6.35 kJ/mol. This conformational flexibility may play a role in how the molecule adapts to the binding pocket of ACE.
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. While specific MD simulation studies for the trandolaprilat-ACE complex are not widely published, simulations of other ACE inhibitors, such as lisinopril and enalaprilat, with ACE have provided valuable insights into the binding process. These studies reveal how the inhibitor binds to the active site, the key amino acid residues involved in the interaction, and the conformational changes that occur in both the inhibitor and the enzyme upon binding. It is expected that MD simulations of the trandolaprilat-ACE complex would show stable binding within the active site, with the carboxylate groups of trandolaprilat forming strong interactions with the zinc ion and key residues like Lys511 and Tyr520, consistent with the binding mode of other potent ACE inhibitors. These simulations can also help to understand the factors contributing to the slow dissociation rate of trandolaprilat from the enzyme.
Analytical Methodologies for the Characterization and Quantification of Isopropyl Trandolaprilat in Research
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the analysis of isopropyl trandolaprilat (B1681354), providing the necessary separation from its active metabolite, impurities, and other components in various matrices.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of trandolapril (B549266) and by extension, its isopropyl ester prodrug, in pharmaceutical dosage forms and biological fluids. Reversed-phase HPLC methods are commonly developed and validated for this purpose. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer.
One established HPLC method for trandolapril employs a C18 column with a mobile phase of methanol and phosphate buffer (pH 7.8) in a 90:10 v/v ratio, with UV detection at 220 nm asianpubs.org. Another method uses an isocratic mobile phase of acetonitrile and phosphate buffer saline (pH 7.4) at a 40:60 v/v ratio sciensage.info. The selection of the mobile phase composition and pH is critical for achieving optimal separation and peak shape. The retention time for trandolapril in one such system was reported to be 2.634 minutes asianpubs.org. The versatility of HPLC allows for its application in routine quality control analysis of pharmaceutical formulations asianpubs.org.
| Parameter | Method 1 | Method 2 |
| Column | C18 | C18 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 7.8) (90:10 v/v) | Acetonitrile:Phosphate Buffer Saline (pH 7.4) (40:60 v/v) |
| Flow Rate | 1 mL/min | 1.2 mL/min |
| Detection | UV at 220 nm | Not Specified |
| Retention Time | 2.634 min (for Trandolapril) | 3.54 min (for Trandolapril) |
| Internal Standard | Mizolastine | Not Specified |
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for the analysis of isopropyl trandolaprilat and its related substances. The principles of separation are similar to HPLC, but UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This results in sharper peaks and shorter analysis times. The enhanced sensitivity of UHPLC is particularly beneficial for the detection and quantification of impurities and for bioanalytical applications where sample volumes are limited.
During the synthesis of active pharmaceutical ingredients (APIs) like this compound, various organic solvents are used. Gas Chromatography (GC) is the preferred method for the analysis of these residual volatile solvents to ensure they are within acceptable safety limits ptfarm.pl. Headspace GC, where the vapor phase above the sample is injected, is a common technique used for this purpose as it minimizes matrix effects ptfarm.plrroij.com.
The choice of column is critical for the effective separation of different solvents. Fused silica (B1680970) capillary columns, such as the DB-624, are frequently employed rroij.comresearchgate.net. A flame ionization detector (FID) is typically used for detection due to its high sensitivity towards organic compounds ptfarm.plresearchgate.net. Temperature programming of the GC oven is utilized to ensure the efficient elution of solvents with a wide range of boiling points orientjchem.org. This methodology allows for the accurate and precise quantification of residual solvents such as methanol, ethanol (B145695), acetone, and isopropyl alcohol researchgate.netorientjchem.org.
Mass Spectrometry (MS) for Structure Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, providing detailed structural information and highly sensitive quantification. It is often coupled with a chromatographic separation technique like HPLC or UHPLC.
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QToF) Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for the structural elucidation of unknown impurities and degradation products. ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound, producing intact molecular ions. The QToF mass analyzer combines the stability of a quadrupole with the high mass resolution and accuracy of a time-of-flight analyzer.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for both structural elucidation and selective quantification ijcap.in. In MS/MS, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, fragmented, and the resulting product ions are analyzed. This process provides a fragmentation pattern that is characteristic of the molecule's structure. For quantitative analysis, a specific precursor-to-product ion transition is monitored in what is known as multiple reaction monitoring (MRM), which offers high selectivity and sensitivity nih.govnih.gov.
A sensitive HPLC-MS/MS method has been developed for the simultaneous quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma nih.gov. This method utilized electrospray ionization in the negative ion mode. The following mass transitions were monitored:
Trandolapril: m/z 429 -> m/z 168 nih.gov
Trandolaprilat: m/z 401 -> m/z 168 nih.gov
This technique provides the necessary sensitivity and selectivity for pharmacokinetic studies nih.gov. The fragmentation pathways observed in MS/MS spectra are crucial for confirming the identity of the analyte and for characterizing its metabolites and degradation products.
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different functional groups within the molecule. Key expected resonances include those for the aromatic protons of the phenyl group, the methine and methyl protons of the isopropyl ester group, and the various aliphatic protons of the octahydroindole-2-carboxylic acid backbone and the alanine moiety. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals would confirm the presence and connectivity of these structural components.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Characteristic peaks would be expected for the carbonyl carbons of the ester, amide, and carboxylic acid groups, the aromatic carbons of the phenyl ring, the carbons of the isopropyl group, and the aliphatic carbons of the fused ring system.
A summary of predicted NMR chemical shifts for this compound, based on its constituent parts, is provided below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups present in the molecule, as specific experimental data is not publicly available.
| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl Group | 7.1 - 7.3 | 125 - 140 |
| Isopropyl Ester (-O-CH(CH₃)₂) | 4.9 - 5.1 (methine, septet) | 68 - 70 (methine) |
| Isopropyl Ester (-O-CH(CH₃)₂) | 1.2 - 1.3 (methyls, doublet) | 21 - 22 (methyls) |
| Carboxylic Acid (-COOH) | 10 - 13 (broad singlet) | 170 - 180 |
| Amide Carbonyl (-C=O) | N/A | 170 - 175 |
| Ester Carbonyl (-C=O) | N/A | 170 - 175 |
| Alanine & Phenylpropyl Groups | 1.0 - 4.5 (various multiplets) | 20 - 60 |
| Octahydroindole Ring | 1.0 - 4.5 (various multiplets) | 20 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum would be expected to display characteristic absorption bands confirming the key structural features of the molecule.
Table 2: Expected Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present in the molecule, as specific experimental data is not publicly available.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Aliphatic/Aromatic | C-H stretch | 2850 - 3100 |
| Ester | C=O stretch | 1730 - 1750 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch | 1630 - 1680 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Ester/Carboxylic Acid | C-O stretch | 1000 - 1300 |
Development and Validation of Specific Analytical Methods for this compound as an Impurity or Reference Standard
The accurate quantification of this compound, often identified as Trandolapril Impurity B, is critical for the quality control of the active pharmaceutical ingredient Trandolapril pharmaffiliates.comnih.gov. To this end, various stability-indicating analytical methods have been developed and validated in accordance with guidelines from regulatory bodies like the International Conference on Harmonization (ICH).
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Trandolapril and its impurities. These methods offer high selectivity and sensitivity, enabling the separation and quantification of this compound from the parent drug and other related substances.
Method development often involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of phosphate buffer and acetonitrile), flow rate, and detection wavelength (typically around 210 nm) to achieve optimal separation and peak resolution. In some cases, UPLC is coupled with mass spectrometry (MS) to provide rapid and sensitive analysis, with chromatographic separation achieved in under four minutes.
The validation of these analytical methods ensures their reliability for routine use. Key validation parameters include:
Accuracy: The closeness of the test results to the true value. For Trandolapril and its impurities, recovery rates are typically expected to be within 99.0% to 101.0% glppharmastandards.comsynzeal.com.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The relative standard deviation (RSD) for precision studies is generally required to be less than 2.0% synzeal.com.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For an HPLC method, the LOD and LOQ for Trandolapril have been reported as 0.099 µg/mL and 0.300834 µg/mL, respectively, demonstrating the method's sensitivity for impurity analysis cleanchemlab.com.
Table 3: Summary of Validated Analytical Methods for Trandolapril and its Impurities
| Method | Column | Mobile Phase | Detection | Key Validation Findings |
|---|---|---|---|---|
| RP-HPLC | ODS INERTSIL C18 | Phosphate buffer and acetonitrile (1:1) | UV at 210 nm | Linearity in the range of 60% - 140%; RSD < 2.0%; Recovery: 99.0% - 101.0% synzeal.com. |
| RP-UPLC-MS | C18 | 0.1% Trifluoroacetic acid in water and acetonitrile | UV at 210 nm & MS | High accuracy and precision with recovery rates from 99.5% to 101.0% glppharmastandards.com. |
| RP-HPLC | LiChrosorb RP18 | Acetonitrile-methanol-phosphate buffer pH 2.7 (40:40:20) | UV at 220 nm | Linearity in the range of 4–20 μg/mL; Inter-day precision (CV) for Trandolapril: 0.40% to 2.18% cleanchemlab.com. |
These validated methods are crucial for impurity profiling and ensuring that the levels of this compound in the final drug product are within the acceptable limits set by regulatory authorities.
Formulation Science and Drug Delivery System Research Principles Applied to Ester Derivatives Excluding Dosage
General Principles of Formulation Development for Ester Compounds
The primary goal in formulating an ester compound like Isopropyl Trandolaprilat (B1681354) is to ensure its stability until it reaches the site of absorption and subsequent bioconversion to the active parent drug, trandolaprilat. Ester linkages are susceptible to hydrolysis, a chemical breakdown process that can be catalyzed by acids, bases, or enzymes (esterases). chineway.com.cnnih.gov Therefore, formulation development is a balancing act: protecting the ester moiety from premature degradation while facilitating its cleavage at the desired biological site. scirp.orgactamedicamarisiensis.ro
Key principles in this process include:
pH Control: The stability of an ester is highly pH-dependent. Hydrolysis is often minimized in a slightly acidic environment. nih.gov Formulation scientists must carefully select excipients to maintain an optimal pH within the microenvironment of the dosage form.
Moisture Management: Water is a reactant in hydrolysis, making its control critical, especially in solid dosage forms. nih.gov Strategies include using low-moisture-content excipients, incorporating desiccants into packaging, and applying moisture-barrier film coatings.
Enhancing Lipophilicity: Esterification, such as converting trandolaprilat to Isopropyl Trandolaprilat, increases lipophilicity. This modification is intended to improve the drug's ability to permeate lipid-rich biological membranes, such as the intestinal epithelium. scirp.org
Controlled Bioconversion: The ideal ester prodrug is stable in the gastrointestinal tract but is rapidly hydrolyzed by esterases in the intestinal wall, liver, or systemic circulation to release the active drug. nih.govacs.org The formulation should not hinder this enzymatic conversion.
The successful formulation of an ester prodrug is contingent on a design that addresses these competing stability and reactivity requirements.
Research on Excipient Compatibility with Ester Moieties
Excipients, while often considered inert, can significantly impact the stability of an ester derivative through physical or chemical interactions. chineway.com.cnthepharmajournal.com Compatibility studies are a mandatory step in preformulation to identify excipients that will not compromise the integrity of the API. youtube.com
Chemical Incompatibility: The most prevalent chemical interaction is the catalysis of ester hydrolysis. sjf.edu
pH-Modifying Excipients: Alkaline excipients (e.g., magnesium stearate, sodium bicarbonate) can raise the micro-pH and accelerate base-catalyzed hydrolysis. Conversely, strongly acidic excipients can promote acid-catalyzed degradation.
Reactive Impurities: Trace impurities within excipients, such as peroxides in povidone or aldehydes in lactose, can lead to oxidative degradation or other undesirable reactions with the API. nih.gov
Direct Reactions: Excipients with nucleophilic functional groups, such as hydroxyl groups in alcohols and polyols (e.g., sorbitol, glycerol), can engage in transesterification reactions with the ester drug, especially under elevated temperature and moisture conditions. sjf.edu
Physical Incompatibility: Physical interactions, such as the adsorption of the drug onto the surface of an excipient like colloidal silica (B1680970), can also occur. nih.gov While this can sometimes protect the API, it may also alter its dissolution profile and subsequent bioavailability. pharmtech.com
Thorough screening using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, and stability studies on drug-excipient blends under stressed conditions (e.g., high temperature and humidity) is crucial to select a compatible set of excipients for formulation. sjf.edubohrium.com
| Excipient Class | Example Excipients | Potential Interaction with Ester Moiety | Consequence |
|---|---|---|---|
| Fillers/Diluents | Lactose, Microcrystalline Cellulose (MCC) | Presence of reactive aldehyde impurities or moisture. nih.gov | Degradation of the API. |
| Lubricants | Magnesium Stearate | Alkaline nature can increase micro-pH. | Base-catalyzed hydrolysis. chineway.com.cn |
| Binders | Povidone (PVP) | Contains peroxide impurities. nih.gov | Oxidative degradation of the API. |
| Plasticizers | Glycerol, Sorbitol | Hydroxyl groups can react with the ester. | Transesterification. sjf.edu |
| Solvents | Water, Ethanol (B145695) | Direct participation in hydrolysis. nih.gov | Accelerated degradation. |
Innovative Delivery System Research relevant to Esterified Compounds
To overcome challenges like poor stability and to control the release profile, advanced drug delivery systems are often researched for esterified compounds.
Polymeric systems, particularly those using biodegradable polymers, are extensively studied for encapsulating labile drugs like ester derivatives. nih.govnih.gov These systems can protect the drug from the harsh environment of the stomach and control its release over time. iipseries.orgiipseries.org
Mechanism of Action: The drug is encapsulated within a polymer matrix, forming nanoparticles, microparticles, or implants. mdpi.com Drug release is governed by mechanisms such as diffusion through the polymer matrix, erosion of the polymer, or a combination of both. nih.gov
Common Polymers: Aliphatic polyesters are frequently used due to their biocompatibility and biodegradability. mdpi.com Their degradation occurs via hydrolysis of their ester bonds, yielding non-toxic metabolites.
Poly(lactic-co-glycolic acid) (PLGA): This is one of the most widely used polymers. The rate of its degradation and subsequent drug release can be precisely tuned by altering the ratio of lactic acid to glycolic acid and the polymer's molecular weight. nih.gov
Poly(ε-caprolactone) (PCL): PCL degrades much more slowly than PLGA, making it suitable for long-term, sustained-release applications. mdpi.com
Encapsulating this compound in such a system could offer protection from premature hydrolysis and provide a sustained release of the prodrug, potentially leading to a more prolonged therapeutic effect after its conversion to trandolaprilat.
| Polymer | Key Characteristics | Primary Release Mechanism | Typical Applications |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) | Tunable degradation rate (weeks to months), well-established regulatory approval. nih.gov | Bulk erosion and diffusion. | Injectable microspheres, nanoparticles. mdpi.com |
| Poly(ε-caprolactone) (PCL) | Slow degradation rate (months to years), high permeability to small molecules. mdpi.com | Primarily diffusion, followed by slow erosion. | Long-term implants, scaffolds. |
| Polylactic Acid (PLA) | More hydrophobic and degrades slower than PLGA. | Bulk erosion. | Sutures, orthopedic devices, implants. nih.gov |
| Chitosan | Natural polysaccharide, mucoadhesive properties. mdpi.com | Swelling and diffusion. | Oral and mucosal delivery systems. |
Transdermal drug delivery is an attractive alternative for drugs that undergo extensive first-pass metabolism, a category that includes some ACE inhibitors. tandfonline.comtandfonline.com The primary barrier to this route is the stratum corneum, the outermost layer of the skin. For a moderately lipophilic compound like this compound, penetration enhancers are essential to achieve therapeutic flux rates. nih.gov
Mechanism of Penetration Enhancers: These chemicals reversibly disrupt the highly ordered lipid structure of the stratum corneum, increasing the permeability of the drug. nih.govjddtonline.info
Isopropyl Myristate (IPM): IPM is a fatty acid ester widely used as a penetration enhancer. alfa-chemistry.comsilverfernchemical.com Its mechanism involves integrating into the lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipids, increasing their fluidity and creating transient channels through which drug molecules can diffuse more readily. alfa-chemistry.comijprajournal.com Its properties as an emollient and solvent also contribute to its effectiveness in topical formulations. silverfernchemical.comekb.eg
The inclusion of IPM in a transdermal patch or gel formulation for this compound could significantly improve its permeation through the skin, allowing for systemic absorption while avoiding hepatic first-pass metabolism.
| Enhancer Class | Example | Proposed Mechanism of Action |
|---|---|---|
| Fatty Acid Esters | Isopropyl Myristate (IPM) | Disruption and fluidization of stratum corneum lipid bilayers. alfa-chemistry.com |
| Alcohols | Ethanol, Propylene Glycol | Act as a co-solvent, extract lipids, and alter drug partitioning. permegear.comnih.gov |
| Fatty Acids | Oleic Acid | Creates disordered regions within the lipid bilayers, increasing fluidity. ekb.eg |
| Surfactants | Sodium Lauryl Sulfate | Disrupt lipid and protein domains in the stratum corneum. nih.gov |
| Terpenes | Limonene, Menthol | Disrupt lipid packing and may interact with intercellular proteins. nih.gov |
Biopharmaceutical Considerations for Ester Derivatives in Non-Clinical Models
Before clinical evaluation, the performance of an ester prodrug like this compound must be thoroughly characterized in non-clinical models. These models are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, particularly the rate and extent of its conversion to the active moiety. scirp.org
In Vitro Stability and Hydrolysis:
Buffer Solutions: Initial studies determine the pH-rate profile of hydrolysis, identifying the pH of maximum stability. nih.gov
Biological Media: The stability is then evaluated in media that simulate biological fluids, such as plasma, and in tissue homogenates (e.g., from the liver, intestine, and pancreas). nih.gov These studies help quantify the contribution of enzymatic hydrolysis (primarily by carboxylesterases) versus simple chemical hydrolysis. scirp.org
Ex Vivo Permeation Studies:
For transdermal formulations, permeation studies are conducted using animal or human skin mounted in Franz diffusion cells to measure the flux of the drug across the skin barrier. ekb.eg
In Vitro Cell Models:
Cell lines like Caco-2, which differentiate into a monolayer resembling the intestinal epithelium, are used to study oral absorption and the potential for metabolism during transport. nih.gov
In Vitro-In Vivo Correlation (IVIVC):
A primary goal of this preclinical work is to establish a correlation between in vitro data (e.g., hydrolysis rates, dissolution) and in vivo pharmacokinetic data (e.g., bioavailability). nih.gov A strong IVIVC is a valuable tool for formulation optimization and quality control. nih.govresearchgate.net
| Model Type | Specific Model | Parameter(s) Evaluated | Relevance |
|---|---|---|---|
| In Vitro | pH Buffer Solutions | Chemical hydrolysis rate, pH stability profile. nih.gov | Predicts stability in different physiological environments. |
| Plasma, Tissue Homogenates (Liver, Intestine) | Enzymatic hydrolysis rate, metabolic stability. nih.gov | Estimates rate of conversion to active drug in vivo. | |
| Liver Microsomes | Metabolism by cytochrome P450 enzymes. scirp.org | Assesses potential for oxidative metabolism. | |
| Ex Vivo | Franz Diffusion Cell with Skin | Transdermal flux, permeability coefficient. ekb.eg | Predicts skin permeation for topical/transdermal delivery. |
| In Vitro (Cell-based) | Caco-2 Cell Monolayers | Intestinal permeability, efflux, metabolism during absorption. nih.gov | Predicts oral absorption and intestinal wall metabolism. |
Future Research Directions and Unexplored Avenues for Isopropyl Trandolaprilat
Further Elucidation of its Precise Role as an Impurity or Metabolite
Isopropyl Trandolaprilat (B1681354) is recognized primarily as "Trandolapril Impurity B" or "Trandolapril Isopropyl Ester Analog," a substance formed during the manufacturing process of trandolapril (B549266) pharmaffiliates.comallmpus.comnih.govsriramchem.com. Stress testing studies on trandolapril have confirmed that under basic degradation conditions, a "trandolapril Isopropyl Ester Analog" is one of the resulting by-products researchgate.net. This establishes its identity as both a potential synthetic impurity and a degradation product.
However, its role as a potential metabolite remains unconfirmed. The primary metabolic pathway for the prodrug trandolapril (the ethyl ester) is hepatic cleavage of the ester group to form the active diacid metabolite, trandolaprilat nih.govmedlibrary.orgfda.govdrugbank.com. While the human body possesses a wide array of esterase enzymes, it is unknown whether any transesterification or metabolism could lead to the formation of Isopropyl Trandolaprilat in vivo.
Future research should focus on:
Comprehensive Metabolite Profiling: Conducting detailed in vivo and in vitro metabolic studies using human liver microsomes and other relevant enzyme systems to definitively confirm or rule out the formation of this compound from trandolapril.
Impurity Formation Pathway Analysis: Investigating the specific steps and conditions in the trandolapril synthesis and degradation pathways that lead to the formation of the isopropyl ester analog. This could help in optimizing manufacturing processes to minimize its presence.
Investigations into Novel Synthetic Strategies for Esterification
The synthesis of ACE inhibitor prodrugs often involves complex, multi-step processes blogspot.com. Existing methods for preparing trandolapril intermediates include esterification with various alcohols, such as benzyl alcohol, often requiring catalysts and specific temperature ranges (e.g., 80°C to 115°C) blogspot.comgoogle.com.
While this compound is currently viewed as an impurity, targeted synthesis would be required for its use as a reference standard or research tool. Future investigations should explore novel synthetic strategies that are efficient, stereoselective, and scalable. Key areas of focus could include:
Enzymatic Esterification: Utilizing lipases or other ester-forming enzymes for a highly selective and environmentally friendly synthesis process, which could minimize by-product formation.
Advanced Catalysis: Exploring novel catalysts, including organocatalysts or metal-organic frameworks (MOFs), to achieve esterification under milder conditions, thereby improving yield and purity.
Flow Chemistry: Developing continuous flow processes for the esterification reaction to enhance control over reaction parameters, improve safety, and facilitate industrial-scale production if needed.
A patent for the preparation of trandolapril intermediates outlines a general esterification process that could be adapted for this purpose.
| Parameter | Condition |
| Reactants | (2S,3aR,7aS)-perhydroindole-2-carboxylic acid, Isopropyl Alcohol |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) |
| Solvent | Halogenated aliphatic hydrocarbons or excess alcohol |
| Temperature | 50°C to 125°C |
| Reaction Time | 3 to 7 hours |
| Data derived from general esterification conditions described for related intermediates google.com. |
Advanced Computational Modeling of Ester Hydrolysis and Enzyme Interactions
The rate of hydrolysis of the ester prodrug is a critical factor determining the pharmacokinetic profile of the active metabolite. Computational modeling offers a powerful tool to predict and understand these processes at a molecular level.
Future research should leverage advanced computational techniques to model this compound:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing specific QSAR models to predict the rate of alkaline- and enzyme-catalyzed hydrolysis of this compound. Such models utilize descriptors like pKa, charge density, and steric parameters to estimate reaction kinetics nih.gov.
Molecular Docking and Dynamics: Simulating the interaction of this compound with the active sites of key human esterases (e.g., hCE-1, hCE-2). This can provide insights into the binding affinity and the molecular mechanism of hydrolysis.
De Novo Enzyme Design: Employing computational protocols, such as RosettaEnzymeDesign, to model how specific enzymes could be engineered to either efficiently hydrolyze or selectively bind to this compound, which could be useful in developing biosensors or targeted delivery systems nih.gov.
Development of High-Throughput Screening (HTS) Methods for Ester Stability
Assessing the stability of an ester compound is crucial for formulation development and predicting its behavior in biological systems. High-throughput screening (HTS) allows for the rapid evaluation of stability under a multitude of conditions.
Future work should focus on creating HTS platforms to:
Evaluate Formulation Stability: Screen a wide range of excipients, pH conditions, and temperatures to identify optimal formulations that ensure the stability of this compound nih.govpharmtech.com. Techniques like differential scanning light scattering could be employed nih.gov.
Assess Enzymatic Stability: Develop assays to rapidly screen the stability of this compound in the presence of various enzymes, plasma, and tissue homogenates. This would involve screening for suitable esterase inhibitors to prevent degradation during analysis researchgate.net.
Utilize Advanced Instrumentation: Adapt technologies like Rapid Screening-Differential Scanning Calorimetry (RS-DSC) to allow for high-throughput thermal stability testing, providing critical data for understanding its resilience to thermal stress news-medical.net.
| HTS Technique | Application for this compound |
| Differential Scanning Light Scattering | Screening for excipients that prevent aggregation and degradation nih.gov. |
| LC-MS/MS Based Assays | Screening for esterase inhibitors to stabilize the compound in biological samples researchgate.net. |
| Robotic Liquid Handling | High-throughput screening of solubility and stability in various formulation excipients pharmtech.com. |
| Rapid Screening-DSC (RS-DSC) | High-throughput evaluation of thermal stability under different conditions news-medical.net. |
Potential for this compound as a Research Tool or Chemical Probe
Beyond its status as an impurity, this compound holds potential as a valuable tool for scientific research. Its structural similarity to trandolapril makes it an interesting candidate for probing biological systems.
Potential applications include:
Analytical Reference Standard: Its primary use is as a certified reference material for the identification and quantification of Impurity B in trandolapril bulk drug and finished products during quality control testing pharmaffiliates.comallmpus.comsriramchem.com.
Esterase Specificity Probe: By comparing the hydrolysis rate of this compound against that of trandolapril (ethyl ester) and other ester analogs, researchers can investigate the substrate specificity and structure-activity relationships of human carboxylesterases involved in prodrug activation.
Pharmacokinetic Modeling: It could be used in preclinical studies as a model compound to study how variations in the ester group (isopropyl vs. ethyl) affect absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Studies with Other ACE Inhibitor Ester Analogs
The therapeutic efficacy of ACE inhibitor prodrugs is influenced by the nature of the ester group, which affects both bioavailability and the rate of conversion to the active metabolite. Comparative studies provide crucial insights into these structure-activity relationships.
Future research should involve comparative analyses of this compound with other ester analogs of trandolaprilat (e.g., methyl, propyl, benzyl esters) and other ACE inhibitors.
In Vitro Hydrolysis Rate Comparison: A study comparing the hydrolysis rates of various trandolaprilat esters in human liver and intestinal microsomes could reveal the optimal ester moiety for rapid and efficient activation.
ACE Inhibition Potency: While the ester itself is inactive, comparing the rate at which different ester prodrugs generate the active trandolaprilat can be correlated with the onset of ACE inhibition in vitro. Trandolaprilat has been shown to be a more potent inhibitor than quinaprilat and enalaprilat researchgate.net.
Physicochemical Properties: A comparative analysis of properties such as lipophilicity, solubility, and chemical stability among different ester analogs would provide a rationale for selecting candidates with improved drug-like properties. A study comparing seven structurally diverse ACE inhibitors highlighted differences in tissue distribution and duration of action based on their chemical structures nih.gov.
| Compound | Ester Group | Key Comparison Point |
| Trandolapril | Ethyl | The approved prodrug; baseline for comparison. |
| This compound | Isopropyl | Evaluate impact of branched-chain ester on stability and hydrolysis. |
| Trandolapril Methyl Ester Analog | Methyl | Assess properties of a smaller, less hindered ester allmpus.com. |
| Other Alkyl/Aryl Esters | Propyl, Butyl, Benzyl | Investigate structure-activity relationships for esterase activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
